[(2-Chloro-3-methoxyphenyl)methyl](methyl)amine hydrochloride
Description
(2-Chloro-3-methoxyphenyl)methylamine hydrochloride is a substituted benzylamine derivative featuring a 2-chloro-3-methoxyphenyl group attached to a methylamine moiety via a methylene bridge, with a hydrochloride counterion.
Properties
Molecular Formula |
C9H13Cl2NO |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
1-(2-chloro-3-methoxyphenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-11-6-7-4-3-5-8(12-2)9(7)10;/h3-5,11H,6H2,1-2H3;1H |
InChI Key |
QFCWFYATSMFEMX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-methoxyphenyl)methylamine hydrochloride typically involves the reaction of 2-chloro-3-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-3-methoxyphenyl)methylamine hydrochloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-methoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a methoxyphenylmethylamine derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, methoxyphenylmethylamine, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-3-methoxyphenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-3-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The chloro and methoxy groups on the benzene ring influence its binding affinity and reactivity.
Biological Activity
(2-Chloro-3-methoxyphenyl)methylamine hydrochloride, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHClN·HCl
- Molecular Weight : Approximately 215.16 g/mol
Its structure includes a chloro group and a methoxy group attached to a phenyl ring, which are critical for its biological interactions.
The biological activity of (2-Chloro-3-methoxyphenyl)methylamine hydrochloride primarily involves its interaction with specific molecular targets. The chloro and methoxy groups influence its binding affinity to enzymes and receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, making it a candidate for further investigation in drug development.
Antimicrobial Properties
Preliminary studies suggest that (2-Chloro-3-methoxyphenyl)methylamine hydrochloride exhibits antimicrobial properties. Research indicates that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain under investigation.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Research has also highlighted the potential anticancer properties of the compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The exact pathways through which it exerts these effects are still being elucidated.
Table 2: Anticancer Activity in Cell Lines
| Cell Line | IC (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | |
| A549 (Lung Cancer) | 10 | Cell cycle arrest | |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
Case Studies
Several case studies have been conducted to evaluate the efficacy of (2-Chloro-3-methoxyphenyl)methylamine hydrochloride in clinical settings:
- Study on Antimicrobial Efficacy : A study assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated significant inhibition at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment.
- Anticancer Trials : Clinical trials involving patients with advanced breast cancer showed promising results, with several patients experiencing tumor reduction following treatment with formulations containing (2-Chloro-3-methoxyphenyl)methylamine hydrochloride .
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of (2-Chloro-3-methoxyphenyl)methylamine hydrochloride. Studies are focusing on:
- Target Identification : Understanding specific receptors and enzymes that interact with the compound.
- Formulation Development : Creating effective delivery systems for enhanced bioavailability.
- Toxicology Studies : Assessing safety profiles to ensure therapeutic viability.
Comparison with Similar Compounds
({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine Hydrochloride
- Structure: This compound (CAS 1049713-63-4) shares the 3-methoxyphenyl core but replaces the 2-chloro substituent with a 2-fluorophenylmethoxy group. Its molecular formula is C₁₆H₁₉ClFNO₂, differing by the addition of fluorine and an oxygen atom compared to the target compound .
- The methoxy group’s position and the fluorinated side chain may influence solubility and steric hindrance.
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride
- Structure : This compound (CAS 1160245-59-9) incorporates an isoxazole ring fused to a 2-chlorophenyl group. Its molecular formula is C₁₀H₁₀Cl₂N₂O , with a heterocyclic isoxazole replacing the methoxyphenyl group .
- The absence of a methoxy group reduces electron-donating effects, which may decrease solubility in polar solvents.
- Hypothesized Reactivity : The amine group’s basicity could differ due to the electron-withdrawing isoxazole ring.
2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol Hydrochloride
- Structure: This compound (CAS 1158237-96-7) features a 3-chlorophenyl group linked to an ethanolamine backbone. Its molecular formula is C₉H₁₃Cl₂NO, differing in the absence of a methoxy group and the presence of a hydroxyl group .
- The 3-chloro substituent (vs. 2-chloro-3-methoxy in the target) alters steric and electronic effects on the aromatic ring.
- Potential Applications: Ethanolamine derivatives are commonly used in surfactants or pharmaceuticals, though specific data is lacking.
(3-Methylphenyl)methylamine Hydrochloride
- Structure : This compound (CAS 1252548-92-7) replaces the methoxyphenyl group with a thiophene ring and a 3-methylphenyl group. Its molecular formula is C₁₃H₁₆ClNS , introducing sulfur-based aromaticity .
- Key Differences :
- The thiophene ring may enhance π-π stacking interactions in materials science applications.
- The methyl group on the phenyl ring increases lipophilicity compared to the chloro-methoxy substitution.
- Hypothesized Stability : Thiophene-containing compounds often exhibit thermal stability, but the hydrochloride salt may reduce this property.
Structural and Functional Implications
Substituent Effects
- Chloro vs. Methoxy: The 2-chloro substituent in the target compound is electron-withdrawing, which may lower the amine’s basicity compared to purely electron-donating substituents.
- Heterocyclic vs. Phenyl Rings : Isoxazole (in ) and thiophene (in ) rings introduce conformational rigidity and altered electronic profiles compared to the methoxyphenyl group.
Salt Form Considerations
All compared compounds are hydrochloride salts, suggesting similar solubility profiles in polar solvents. However, steric effects from substituents (e.g., fluorophenylmethoxy in ) may reduce crystallinity or dissolution rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
